DL-Arginine hydrochloride monohydrate

Übersicht

Beschreibung

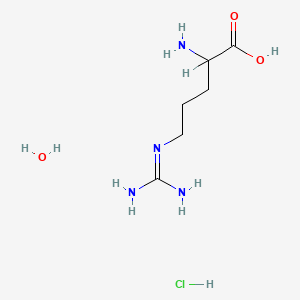

DL-Arginine hydrochloride monohydrate (DL-Arg) is a racemic mixture of the natural proteinogenic amino acid L-arginine and the non-proteinogenic D-arginine . It is highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations .

Synthesis Analysis

Arginine is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . In amino acid degradation in vivo, arginine is hydrolyzed to urea and ornithine by arginase .Molecular Structure Analysis

The empirical formula of DL-Arginine hydrochloride monohydrate is C6H14N4O2·HCl . Its molecular weight is 210.66 . A crystallographic analysis of DL-arginine monohydrate has been reported .Chemical Reactions Analysis

Arginine can be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle . A TLC enantioresolution method for the analysis of DL-arginine that uses optically pure (1R, 3R, 5R)-2-azabicyclo[3,3,0]octan-3-carboxylic acid as a chiral selector has been described .Physical And Chemical Properties Analysis

DL-Arginine hydrochloride monohydrate is a white crystalline powder . It is soluble in water . Its melting point is 128-130 °C .Wissenschaftliche Forschungsanwendungen

Physicochemical Analysis

DL-Arginine hydrochloride monohydrate is utilized in the physicochemical analysis of amino acid complexation dynamics and crystal structure formations . This application is crucial for understanding the fundamental interactions at the molecular level, which can inform the design of new materials and drugs.

Substrate for Nitric Oxide Synthetase

This compound serves as a substrate for nitric oxide synthetase . Nitric oxide plays a vital role in various physiological processes, including vasodilation, neurotransmission, and immune response. Research in this area can lead to advancements in treating conditions related to these systems.

Insulin Release Induction

DL-Arginine hydrochloride monohydrate induces insulin release through a nitric oxide-dependent mechanism . This property is particularly relevant for diabetes research, where understanding the pathways of insulin release can contribute to better therapeutic strategies.

Amino Acid Complexation Studies

The compound is used to study amino acid complexation, which is important for protein structure and function . These studies can provide insights into protein folding, stability, and interactions, which are essential for drug design and understanding diseases caused by protein misfolding.

Crystallography

In crystallography, DL-Arginine hydrochloride monohydrate can be used to grow crystals of proteins and other biological molecules . These crystals are then analyzed using X-ray diffraction to determine the three-dimensional structures of the molecules, which is fundamental to structural biology.

Pharmacological Research

Due to its role in modulating nitric oxide pathways, DL-Arginine hydrochloride monohydrate is also used in pharmacological research to explore its therapeutic potential . It may be involved in studies related to cardiovascular health, erectile dysfunction, and wound healing, among others.

Wirkmechanismus

Target of Action

DL-Arginine hydrochloride monohydrate primarily targets the pituitary gland in the brain . It stimulates the pituitary gland to release growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of DL-Arginine hydrochloride monohydrate is required .

Mode of Action

DL-Arginine hydrochloride monohydrate interacts with its targets by stimulating the release of growth hormone and prolactin through origins in the hypothalamus . This interaction results in an increase in plasma concentrations of growth hormone after administration of DL-Arginine hydrochloride monohydrate .

Biochemical Pathways

DL-Arginine hydrochloride monohydrate affects several biochemical pathways. It is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . In amino acid degradation in vivo, DL-Arginine hydrochloride monohydrate is hydrolyzed to urea and ornithine by arginase . DL-Arginine hydrochloride monohydrate can also be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .

Pharmacokinetics

The pharmacokinetics of DL-Arginine hydrochloride monohydrate involve several stages. After oral administration, it is well absorbed . It is extensively metabolized in the liver and intestines . The distribution volume is approximately 33 L/kg following a 30 g intravenous dose . It is excreted in the urine, with 16% excreted during the first 90 minutes in a biphasic elimination .

Result of Action

The molecular and cellular effects of DL-Arginine hydrochloride monohydrate’s action are significant. It helps the body to produce nitric oxide, a substance that helps to relax blood vessels and improve blood flow . This action can have various effects on the body, depending on the individual’s health status and other factors.

Action Environment

The action, efficacy, and stability of DL-Arginine hydrochloride monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation of the guanidino group in the side chain of DL-Arginine hydrochloride monohydrate . Additionally, aqueous solutions of this compound are strongly alkaline and tend to absorb carbon dioxide from the atmosphere on standing .

Safety and Hazards

Zukünftige Richtungen

Arginine and its salts have been used in research and 20 approved protein injectables . The benefits of Arg overweigh its risks when it is used appropriately . The use of Arg as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

Eigenschaften

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFCANQNMWVENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370078 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Arginine hydrochloride monohydrate | |

CAS RN |

332360-01-7 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What information can chlorine-35/37 NMR spectroscopy provide about the structure of DL-Arginine hydrochloride monohydrate?

A1: Chlorine-35/37 NMR spectroscopy can provide valuable information about the electronic environment surrounding the chlorine nucleus in DL-Arginine hydrochloride monohydrate. Specifically, the research article demonstrates the determination of the chlorine chemical shift (CS) tensor for this compound for the first time []. The CS tensor is sensitive to the local electronic structure around the chlorine atom, which is influenced by factors such as hydrogen bonding. The study also highlights the influence of proton decoupling on the spectral features, particularly for compounds with small 35Cl quadrupolar coupling constants (CQ) like DL-Arginine hydrochloride monohydrate []. This information contributes to a more refined understanding of the hydrogen bonding network around the chloride ion in the crystal structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)